(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H7BF3NO3. It is a boronic acid derivative that contains a pyridine ring substituted with a methoxy group and a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
Mechanism of Action
Target of Action
The primary target of the compound (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the SM coupling reaction . By participating in this reaction, the compound facilitates the formation of carbon–carbon bonds, contributing to the synthesis of a variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable and environmentally benign , suggesting that it may be resistant to degradation in various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methoxy-6-(trifluoromethyl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkene products.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The methoxy and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It is also used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group but lacks the trifluoromethyl group.
(2-Trifluoromethylphenyl)boronic Acid: Contains a trifluoromethyl group but lacks the methoxy group.
Uniqueness
(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-4(8(13)14)2-3-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIFHAWLTLCJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429874-11-2 | |
Record name | [2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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